
3-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide is a chemical compound used extensively in scientific research. It is a sulfonamide derivative that has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme is involved in the regulation of pH in cancer cells and its inhibition can lead to acidification of the tumor microenvironment, which can inhibit tumor growth. The compound has also been shown to bind to the protein Bcl-2, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of carbonic anhydrase IX and its binding to the protein Bcl-2. The inhibition of carbonic anhydrase IX can lead to acidification of the tumor microenvironment, which can inhibit tumor growth. The binding to Bcl-2 can regulate apoptosis and has potential applications in cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using 3-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide in lab experiments include its specificity for carbonic anhydrase IX and its ability to bind to the protein Bcl-2. However, the compound has limitations such as its low solubility in water and its potential toxicity.
Future Directions
For the use of 3-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide include its potential applications in cancer therapy, particularly in the treatment of solid tumors. The compound could also be used as a tool in the study of protein-protein interactions and in the development of new drugs targeting carbonic anhydrase IX and Bcl-2. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied in various scientific fields. Its inhibition of carbonic anhydrase IX and its binding to the protein Bcl-2 have potential applications in cancer therapy and the study of protein-protein interactions. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields of science.
Synthesis Methods
The synthesis of 3-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide involves the reaction of 4-chloro-2-fluoroaniline with 3-bromo-benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
3-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide has been used in various scientific studies. It has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer. This inhibition has potential applications in cancer therapy. The compound has also been used as a tool in the study of protein-protein interactions and has been shown to bind to the protein Bcl-2, which is involved in apoptosis.
properties
IUPAC Name |
3-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClFNO2S/c13-8-2-1-3-10(6-8)19(17,18)16-12-5-4-9(14)7-11(12)15/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBPFYYQRBCMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid](/img/structure/B7638085.png)


![3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638105.png)

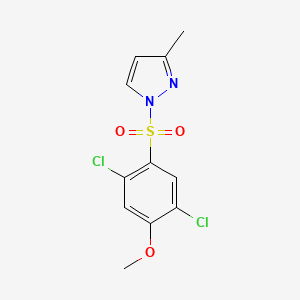
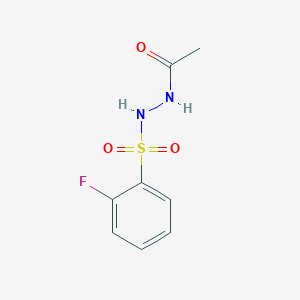
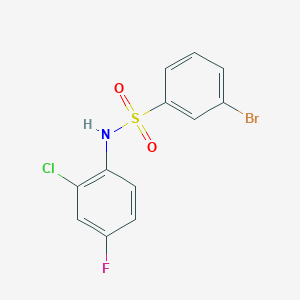
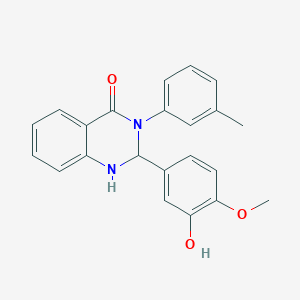
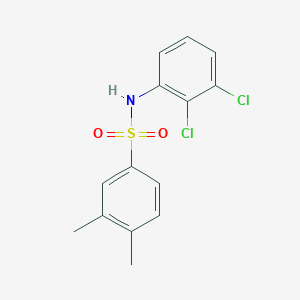
![N-cyclopropyl-2-[[2-(cyclopropylamino)-2-oxoethyl]-methylamino]-2-phenylacetamide](/img/structure/B7638144.png)
![3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638161.png)

![(5-Chloro-2-methoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7638184.png)